(R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
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Overview
Description
®-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom on the phenyl ring and trifluoroethylamine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride typically involves the following steps:
Trifluoroethylamine Introduction: The trifluoroethylamine moiety is introduced via nucleophilic substitution reactions, often using trifluoroethylamine and a suitable leaving group.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization with a chiral resolving agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or Grignard reagents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds.
Scientific Research Applications
®-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine moiety enhances its binding affinity and selectivity, while the bromine atom contributes to its reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-3-(3-bromo-phenyl)-propanoic acid hydrochloride
- ®-Amino-(3-bromo-phenyl)-acetic acid
- 2-Bromophenylacetic acid
Uniqueness
®-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is unique due to the presence of the trifluoroethylamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl derivatives and enhances its utility in various applications.
Properties
IUPAC Name |
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGOYEFQAGQGHF-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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